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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propan-1-ol

CAS No.: 104413-57-2

Cat. No.: B1339691

Get Quote

Executive Summary: The Pharmacophore Challenge
3-(4-Fluorophenoxy)propan-1-ol is a structural motif frequently utilized as a linker or fragment

in medicinal chemistry. While often viewed as a benign intermediate or building block, emerging

data suggests this fluorinated phenoxypropanol scaffold possesses intrinsic biological activity,

specifically acting as a non-steroidal aromatase inhibitor and exhibiting affinity for serotonergic

receptors (5-HT).

For drug development professionals utilizing this compound—either as a lead fragment or a

chemical probe—distinguishing between its intended efficacy and its "off-target" promiscuity is

critical. This guide outlines a rigorous, self-validating workflow to assess these specific off-

target liabilities, comparing its profile against the non-fluorinated parent (3-Phenoxypropan-1-

ol) and established pharmacophores.
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To objectively assess the off-target potential of 3-(4-Fluorophenoxy)propan-1-ol (Compound

A), we compare it with a "Negative Control" (non-specific solvent/preservative) and a "Positive

Control" (known active pharmacophore).

Table 1: Physicochemical & Biological Liability
Comparison

Feature
3-(4-

Fluorophenoxy)prop

an-1-ol (Target)

3-Phenoxypropan-1-

ol (Alternative 1)
Fluoxetine Fragment

(Alternative 2)

Role
Lead Fragment /

Probe
Solvent / Preservative

Pharmacological

Standard

Key Modification
4-Fluoro substitution

on phenyl ring

Unsubstituted phenyl

ring

4-Trifluoromethyl +

Amine

LogP (Lipophilicity) ~1.9 - 2.1 (Moderate) ~1.6 (Lower) ~4.5 (High)

Primary Off-Target

Risk

Aromatase

(CYP19A1) inhibition;

5-HT receptor binding

General membrane

perturbation

(anesthetic-like)

SERT / CYP2D6

inhibition

Mechanism of Risk

Fluorine atom

enhances metabolic

stability and

hydrophobic pocket

binding.

Weak H-bonding;

lacks halogen-

mediated specific

interactions.

High affinity amine-

cation interaction.

Toxicity Signal

Endocrine disruption

potential (Anti-

estrogenic).

Cytotoxicity at high

concentrations (>10

mM).

CNS effects; QT

prolongation.

Expert Insight: The addition of the fluorine atom at the para position significantly alters the

electronic profile compared to the parent phenoxypropanol. This modification often increases

metabolic stability and affinity for hydrophobic pockets in enzymes like CYP19A1 (Aromatase),

transitioning the molecule from a "solvent" profile to a "drug-like" profile with specific off-target

liabilities.
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Experimental Protocols: Validating Off-Target
Interactions
This section details a self-validating workflow to quantify the specific off-target effects identified

above.

Phase 1: In Silico Target Prediction (Pre-Screen)
Before wet-lab testing, confirm the probability of binding using structural similarity ensembles.

Tool: SwissTargetPrediction or SEA (Similarity Ensemble Approach).

Input: SMILES string OCCCOc1ccc(F)cc1.

Success Criteria: High probability (>0.5) hits for "Cytochrome P450 19A1" or "Serotonin

receptors" warrant immediate Phase 2 testing.

Phase 2: The Aromatase (CYP19A1) Inhibition Assay
Objective: Determine if the compound acts as a competitive inhibitor of Aromatase, preventing

androgen-to-estrogen conversion.

Reagents:

Recombinant Human CYP19A1 (microsomes).

Substrate: Dibenzylfluorescein (DBF) (Fluorogenic).

Positive Control: Letrozole (10 nM).

Negative Control: DMSO (Vehicle).

Protocol:

Preparation: Dilute 3-(4-Fluorophenoxy)propan-1-ol in DMSO to create a 7-point dose-

response curve (0.1 µM to 100 µM).
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Incubation: Mix 20 µL of cofactor mix (NADPH regenerating system) with 20 µL of

enzyme/substrate mix in a black 96-well plate.

Reaction: Add 10 µL of test compound. Incubate at 37°C for 30 minutes.

Measurement: Stop reaction (if required by kit) or read kinetics in real-time. Measure

fluorescence (Ex: 485 nm / Em: 530 nm).

Validation: The assay is valid only if Letrozole shows >90% inhibition and DMSO shows <5%

variation.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Phase 3: GPCR Promiscuity Panel (5-HT Receptors)
Objective: Assess binding affinity to Serotonin receptors (5-HT1A, 5-HT2A), a common off-

target for phenoxy-alkyl derivatives.

Protocol (Radioligand Binding):

Membrane Prep: Use CHO cells overexpressing human 5-HT2A.

Ligand: [3H]-Ketanserin (0.5 nM).

Competition: Incubate membranes with radioligand and 10 µM of 3-(4-
Fluorophenoxy)propan-1-ol for 60 min at 27°C.

Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Result Interpretation: >50% displacement of radioligand at 10 µM indicates a "Hit" requiring

secondary Ki determination.

Visualizing the Assessment Workflow
The following diagram illustrates the logical flow for determining whether the compound's

activity is a safety concern or a repurposing opportunity.
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Compound Input:
3-(4-Fluorophenoxy)propan-1-ol

Phase 1: In Silico Prediction
(SwissTarget / SEA)

Probability > 0.5?

Phase 2: Targeted Assays

Yes

Data Analysis & IC50 Calculation

No (Proceed to Gen Tox)

Assay A: CYP19A1 Inhibition
(Endocrine Risk)

Assay B: 5-HT Receptor Binding
(CNS Risk)

Low Risk:
IC50 > 10µM

High Risk / Lead ID:
IC50 < 1µM

Click to download full resolution via product page

Caption: Figure 1. Decision matrix for stratifying off-target risks, prioritizing Aromatase and

GPCR screening based on structural alerts.

Mechanistic Pathway: The Aromatase Interaction
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Understanding why this off-target effect occurs is crucial for medicinal chemistry optimization.

The fluorophenoxy moiety mimics the steroid A-ring, allowing it to slot into the CYP19A1 active

site.

Androgens
(Testosterone)

CYP19A1
(Aromatase)

Binds Active Site

Estrogens
(Estradiol)

Catalysis

3-(4-Fluorophenoxy)propan-1-ol
(Off-Target Inhibitor)

Competitive Binding
(Fluorine-Heme interaction)

Inhibition
(Reduced Biosynthesis)

Decreased Output

Click to download full resolution via product page

Caption: Figure 2. Mechanism of potential endocrine disruption. The compound competes with

testosterone for the CYP19A1 active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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